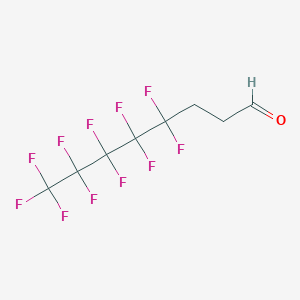
(2-tert-Butoxyethenyl)(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-tert-Butoxyethenyl)(trimethyl)silane: is an organosilicon compound that features a silicon atom bonded to a vinyl group and a tert-butoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-tert-Butoxyethenyl)(trimethyl)silane typically involves the reaction of trimethylsilylacetylene with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes a substitution reaction to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (2-tert-Butoxyethenyl)(trimethyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The vinyl group can participate in electrophilic substitution reactions, where the silicon atom stabilizes the intermediate carbocation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or acids are commonly employed.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: (2-tert-Butoxyethenyl)(trimethyl)silane is used as a precursor in the synthesis of more complex organosilicon compounds. It is also employed in hydrosilylation reactions, which are important in the formation of silicon-carbon bonds.
Biology and Medicine: While specific applications in biology and medicine are less common, the compound’s derivatives may be explored for their potential use in drug delivery systems or as biocompatible materials.
Industry: In the industrial sector, this compound is used in the production of silicone-based materials, adhesives, and sealants. Its unique properties make it valuable in the development of high-performance materials.
Mécanisme D'action
The mechanism of action of (2-tert-Butoxyethenyl)(trimethyl)silane in chemical reactions often involves the stabilization of reaction intermediates by the silicon atom. The silicon-carbon bond is highly electron-releasing, which can stabilize positive charges in the intermediate states. This property is particularly useful in electrophilic substitution reactions, where the silicon atom helps to stabilize the carbocation intermediate, leading to the formation of the final product.
Comparaison Avec Des Composés Similaires
Trimethylsilylacetylene: Similar in structure but lacks the tert-butoxy group.
Vinyltrimethylsilane: Contains a vinyl group but lacks the tert-butoxy group.
tert-Butyldimethylsilyl chloride: Contains a tert-butyl group but lacks the vinyl group.
Uniqueness: (2-tert-Butoxyethenyl)(trimethyl)silane is unique due to the presence of both the tert-butoxy and vinyl groups. This combination imparts distinct chemical properties, making it versatile for various synthetic applications. The tert-butoxy group provides steric hindrance, which can influence the reactivity and selectivity of the compound in chemical reactions.
Propriétés
Numéro CAS |
267421-01-2 |
|---|---|
Formule moléculaire |
C9H20OSi |
Poids moléculaire |
172.34 g/mol |
Nom IUPAC |
trimethyl-[2-[(2-methylpropan-2-yl)oxy]ethenyl]silane |
InChI |
InChI=1S/C9H20OSi/c1-9(2,3)10-7-8-11(4,5)6/h7-8H,1-6H3 |
Clé InChI |
CUVXDDYCNPAXAZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC=C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


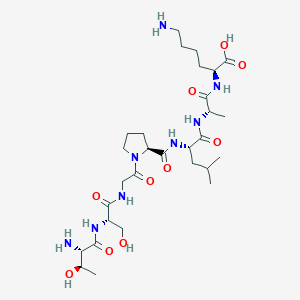

![1,3-Dimethyl-4-phenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B12570654.png)
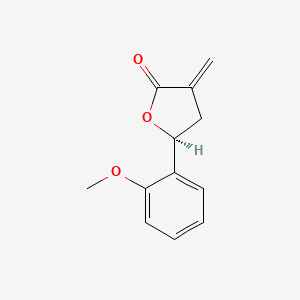
![2-(4-{2-[4-(1,3-Benzoxazol-2-yl)phenyl]ethenyl}phenyl)-6-ethyl-1,3-benzoxazole](/img/structure/B12570662.png)
![3-[Ethyl-[3-(4-methylphenyl)-3-oxopropyl]amino]-1-(4-methylphenyl)propan-1-one;hydrochloride](/img/structure/B12570668.png)
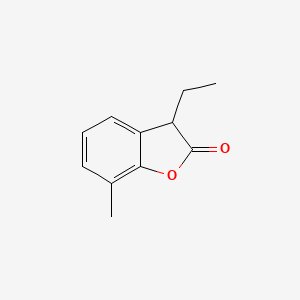
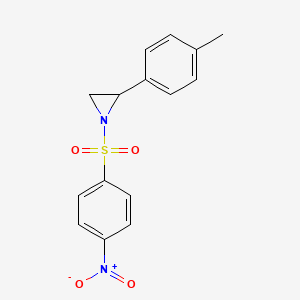
![1-Ethyl-2-[(E)-(naphthalen-2-yl)diazenyl]-1H-imidazole](/img/structure/B12570711.png)
![1,2,3,10-Tetrahydrocyclopenta[b]phenothiazine](/img/structure/B12570712.png)
![Tetrakis[2-(tribromostannyl)ethyl]silane](/img/structure/B12570717.png)
![Dimethyl 2,2'-[1,4-phenylenebis(oxymethylene)]dibenzoate](/img/structure/B12570718.png)
![(R)-2-[(R)-2-(2-{(R)-2-[(R)-2-(2-Amino-5-guanidino-pentanoylamino)-5-guanidino-pentanoylamino]-5-guanidino-pentanoylamino}-5-guanidino-pentanoylamino)-5-guanidino-pentanoylamino]-5-guanidino-pentanoic acid](/img/structure/B12570724.png)
